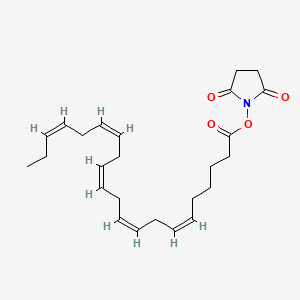
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound that features a pyrrolidinone ring and a long-chain polyunsaturated fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of a polyunsaturated fatty acid with a pyrrolidinone derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid or a Lewis acid, and may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation or chromatography, ensures the isolation of the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with cellular components and its potential role in metabolic pathways.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-eicosa-6,9,12,15,18-pentaenoate
- (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-docosa-6,9,12,15,18-pentaenoate
Uniqueness
Compared to similar compounds, (2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate may exhibit unique reactivity due to its specific chain length and degree of unsaturation
Eigenschaften
Molekularformel |
C25H35NO4 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
FLTVTJWPFMIIMJ-JLNKQSITSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



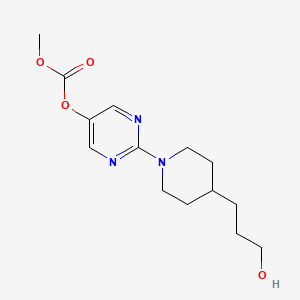


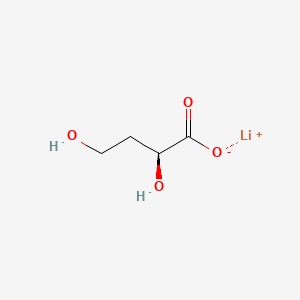
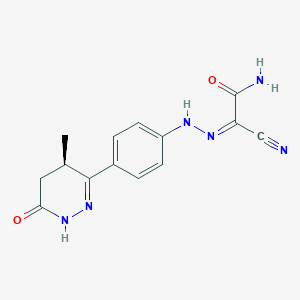
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
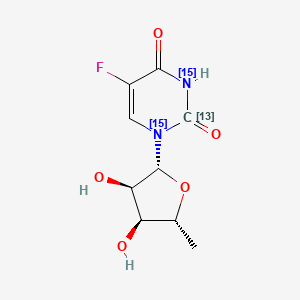
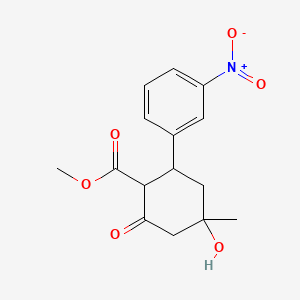
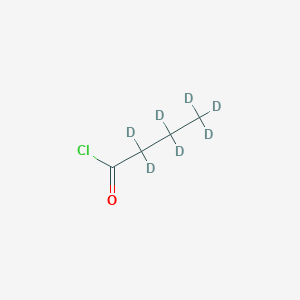
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
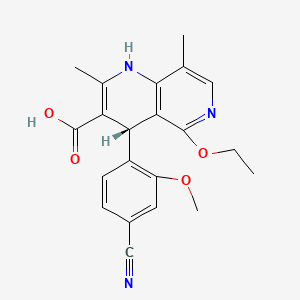
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)

